
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Vue d'ensemble
Description
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a halogenated organic compound with the molecular formula C5H6Br2ClF3O. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a compound of interest in various chemical research and industrial applications .
Méthodes De Préparation
The synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol typically involves halogenation reactions. One common method includes the bromination and chlorination of a fluorinated pentanol precursor under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Applications De Recherche Scientifique
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in its reactivity and binding affinity. The compound can modulate specific pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol can be compared with other halogenated compounds, such as:
2,5-Dibromo-4-chloro-4,5,5-trifluoropentane: Similar structure but lacks the hydroxyl group.
2,5-Dibromo-4-chloro-4,5,5-trifluoropentanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-2-ol: The hydroxyl group is positioned differently
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKYRIOJOZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382124 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-04-0 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


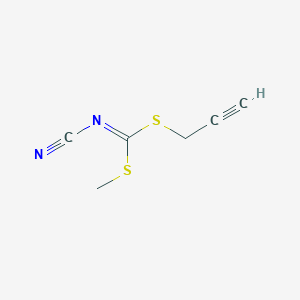

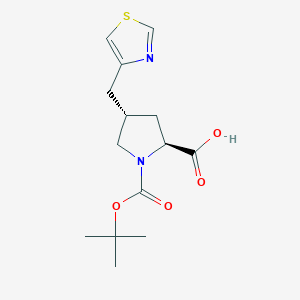

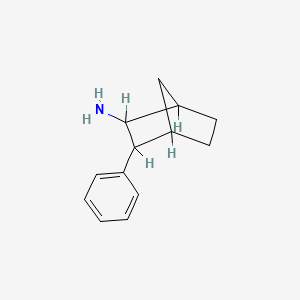

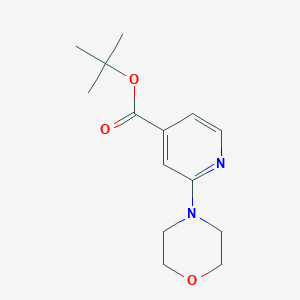

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
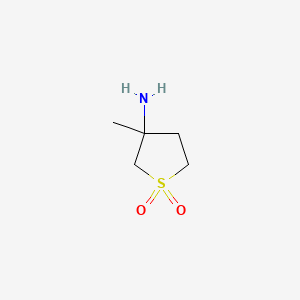
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)



